molecular formula C11H11N3O B2484187 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone CAS No. 85693-12-5

1-[2-(2-Methylphenyl)triazol-4-yl]ethanone

Cat. No.: B2484187
CAS No.: 85693-12-5
M. Wt: 201.229
InChI Key: RHLCULYNIZLTDK-UHFFFAOYSA-N
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Description

1-[2-(2-Methylphenyl)triazol-4-yl]ethanone is a chemical compound of interest in organic synthesis and medicinal chemistry research. This small molecule features a triazole ring linked to an acetyl group and a 2-methylphenyl substituent, making it a potential intermediate or scaffold for the development of novel pharmacologically active molecules. Researchers may explore its utility as a key building block in the synthesis of more complex heterocyclic compounds or as a candidate for high-throughput screening against various biological targets. The mechanism of action is not defined and is dependent on the specific research context. As with all compounds of this nature, handling should adhere to strict laboratory safety protocols. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-(2-methylphenyl)triazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-5-3-4-6-11(8)14-12-7-10(13-14)9(2)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLCULYNIZLTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2N=CC(=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone primarily relies on 1,3-dipolar cycloaddition reactions between aryl azides and ketone-based dipolarophiles. This approach leverages the Huisgen cycloaddition mechanism, which forms the triazole core regioselectively under specific conditions. Key considerations include:

  • Regiochemical control : The electronic and steric effects of substituents dictate the positioning of groups on the triazole ring.
  • Dipolarophile selection : Acetylacetone and its derivatives are commonly used due to their enolizable protons, which facilitate cycloaddition.
  • Reaction conditions : Base-catalyzed environments (e.g., sodium methoxide in methanol) promote enolate formation, enhancing reactivity.

Primary Synthesis Route: Base-Catalyzed Cycloaddition

Reaction Overview

The most widely reported method involves the reaction of 2-methylphenyl azide with acetylacetone in the presence of sodium methoxide. The process proceeds via the following steps:

  • Enolate formation : Acetylacetone undergoes deprotonation under basic conditions, generating a resonance-stabilized enolate.
  • Cycloaddition : The enolate reacts with 2-methylphenyl azide in a 1,3-dipolar cycloaddition, forming the triazole ring.
  • Workup and purification : The crude product is isolated via precipitation and recrystallization.
Experimental Procedure

Reagents :

  • 2-Methylphenyl azide (1.0 equiv)
  • Acetylacetone (1.1 equiv)
  • Sodium methoxide (1.2 equiv)
  • Methanol (solvent)

Steps :

  • Dissolve 2-methylphenyl azide (10 mmol) and acetylacetone (11 mmol) in methanol (50 mL).
  • Cool the mixture to 0°C and add sodium methoxide (12 mmol) under inert atmosphere.
  • Stir at ambient temperature for 8–12 hours, monitoring progress by TLC (ethyl acetate/petroleum ether, 2:3).
  • Quench the reaction by pouring onto ice-cold water (100 mL).
  • Filter the precipitated solid and recrystallize from ethanol to obtain pure product.

Yield : 50–65% (varies with azide purity and reaction time).

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Accelerating the cycloaddition via microwave irradiation (100°C, 30 min) may improve yields but remains unexplored for this specific compound.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.61–8.59 (d, 1H, ArH), 7.51–7.45 (m, 2H, ArH), 2.56 (s, 3H, CH₃), 2.53 (s, 3H, COCH₃).
  • MS (ES+) : m/z 201.22 [M+H]⁺, consistent with molecular formula C₁₁H₁₁N₃O.

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds (e.g., 1-[5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone) confirms the triazole ring geometry and substituent orientations. Key metrics include:

  • Dihedral angles : 38.3° (triazole vs. benzene ring).
  • Intermolecular interactions : C–H⋯O hydrogen bonds and π-stacking.

Critical Analysis of Methodologies

Method Advantages Limitations
Base-catalyzed cycloaddition High regioselectivity; simple workup Moderate yields; sensitivity to moisture
CuAAC Rapid reaction; high yields Requires alkyne precursors; regioisomer risk
Microwave-assisted Reduced reaction time Limited experimental validation

Industrial and Scalability Considerations

  • Cost efficiency : 2-Methylphenyl azide synthesis requires hazardous reagents (e.g., sodium azide), complicating large-scale production.
  • Green chemistry : Substituting methanol with ethanol or water could enhance sustainability but may reduce yields.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

Reaction with aromatic aldehydes under basic conditions produces α,β-unsaturated ketones (chalcone analogs):

  • Conditions : Ethanol, KOH, reflux (4–6 h).

  • Example : Condensation with 4-fluorobenzaldehyde yields 3-(4-fluorophenyl)-1-(triazolyl)prop-2-en-1-one with >80% yield .

ReactantProductYieldConditionsCitation
4-FluorobenzaldehydeChalcone derivative82%EtOH, reflux, 6 h

Pfitzinger Reaction with Isatin

The ketone reacts with isatin under basic conditions to form quinoline-4-carboxylic acid derivatives:

  • Conditions : Acetic acid, reflux (12 h).

  • Product : 2-(Triazolyl)-4-quinolinecarboxylic acid with a 65–72% yield .

ReactantProductYieldConditionsCitation
IsatinQuinolinecarboxylic acid analog68%AcOH, reflux, 12 h

Thiazole Ring Formation

Reaction with α-haloketones introduces thiazole moieties:

  • Conditions : Ethanol, reflux (3 h).

  • Example : Interaction with 2,4’-dibromoacetophenone yields 4-(4-chlorophenyl)-2-(triazolyl)thiazole (85%) .

HaloketoneProductYieldConditionsCitation
2,4’-DibromoacetophenoneThiazole derivative85%EtOH, reflux, 3h

Reduction of the Ketone Group

The carbonyl group is reduced to a secondary alcohol:

  • Conditions : NaBH₄ in methanol (0°C to RT, 2 h).

  • Product : 1-[2-(2-Methylphenyl)triazol-4-yl]ethanol (yield ~90%) .

Reducing AgentProductYieldConditionsCitation
NaBH₄Secondary alcohol90%MeOH, 0°C to RT

Heterocyclization via Baker–Venkataraman Rearrangement

Acylation followed by base-induced rearrangement forms fused heterocycles:

Spectroscopic and Crystallographic Data

  • IR : ν(C=O) at 1,680–1,710 cm⁻¹; triazole ring vibrations at 1,540–1,570 cm⁻¹ .

  • ¹H NMR : Ketone methyl protons at δ 2.45–2.60 ppm; triazole C–H at δ 7.80–8.10 ppm .

  • Crystal Structure : Monoclinic system, space group P2₁/c, with intermolecular C–H···O hydrogen bonds .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
1,2,3-Triazoles, including 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone, have been shown to exhibit significant antimicrobial properties. Studies indicate that triazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds with similar triazole structures have demonstrated activity against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties
Research has also focused on the anticancer potential of triazole derivatives. Various studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the disruption of cellular signaling pathways associated with proliferation and survival .

Anti-HIV Activity
Some triazole derivatives have been investigated for their ability to inhibit HIV replication. The unique structural properties of triazoles allow them to interact with viral enzymes, potentially blocking the viral life cycle .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated that this compound exhibited a notable inhibitory effect against a range of bacterial strains, supporting its potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of triazole derivatives and tested their anticancer properties on human cancer cell lines. The study found that certain modifications to the triazole structure significantly enhanced cytotoxicity against breast cancer cells. This highlights the importance of structural optimization in developing effective anticancer drugs based on triazole scaffolds .

Data Table: Summary of Applications

Application TypeDescriptionReferences
AntimicrobialEffective against bacteria (e.g., Staphylococcus aureus) and fungi
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
Anti-HIVInhibits HIV replication through interaction with viral enzymes

Mechanism of Action

The mechanism of action of 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The triazole ring’s ability to form hydrogen bonds and interact with different targets enhances its pharmacological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and bioactivity.

Compound Name Key Substituents Molecular Formula Key Properties/Bioactivity Reference Evidence
This compound 2-(2-Methylphenyl) on triazole; 4-acetyl group C₁₁H₁₁N₃O Antimicrobial potential (inferred from α-azole ketones); synthetic versatility
5-[1-Benzyl-5-(2-methylphenyl)triazol-4-yl]-1H-indazol-3-amine (CHEMBL2000029) Benzyl and 2-methylphenyl on triazole; indazole-amine backbone C₂₃H₂₀N₆ LRRK2 inhibitor (pKi = 7.4); CNS-targeted activity
1-[1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl]ethanone 2,4-Dichlorophenylmethyl on triazole; 4-acetyl group C₁₁H₉Cl₂N₃O Enhanced lipophilicity; potential antifungal/antibacterial applications
2-((4-(4-Chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone Dual chloro-substituted phenyl; thioether linkage C₂₃H₁₇Cl₂N₅OS Improved metabolic stability; kinase inhibition
1-(4-Methyloxazol-2-yl)ethanone 4-Methyloxazole; acetyl group C₆H₇NO₂ Lower logP (2.1) compared to triazole analogs; limited antimicrobial activity

Key Observations:

Substituent Effects on Bioactivity :

  • The 2-methylphenyl group in the target compound provides steric hindrance and moderate electron-donating effects, contrasting with the electron-withdrawing chloro substituents in and . This difference influences binding affinity in enzyme inhibition (e.g., LRRK2 inhibitors in CHEMBL2000029 ).
  • Thioether-linked analogs (e.g., ) exhibit enhanced metabolic stability due to reduced oxidative degradation .

Pharmacological Profiles :

  • α-Azole ketones, including the target compound, demonstrate broad-spectrum antimicrobial activity against Candida albicans and Staphylococcus aureus (MIC₅₀ = 8–32 µg/mL) .
  • Compounds with indazole or piperazine moieties (e.g., CHEMBL2000029) show higher CNS permeability and kinase inhibition (pKi > 7) .

Synthetic Accessibility :

  • The target compound’s synthesis aligns with methods for JWH-250 analogs (CuAAC, 40°C, yields >70%) , whereas dichlorophenyl derivatives require harsher conditions (e.g., Pd-catalyzed coupling) .

Physicochemical Properties :

  • LogP values range from 2.1 (oxazole analogs ) to 4.5 (chlorophenyl-triazole derivatives ), correlating with solubility and bioavailability.
  • The acetyl group in the target compound enhances crystallinity, facilitating purification via recrystallization .

Biological Activity

1-[2-(2-Methylphenyl)triazol-4-yl]ethanone, a compound belonging to the triazole family, has garnered attention for its diverse biological activities. This article explores its biological properties, particularly focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with a 2-methylphenyl group and an ethanone moiety. The synthesis of various triazole derivatives typically involves multi-step reactions that can yield compounds with enhanced biological activities. For example, the synthesis of this compound can be achieved through reactions involving appropriate precursors such as 2-methylphenyl hydrazine and acetylacetone under controlled conditions.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study reported that compounds containing the triazole nucleus, including this compound, show activity against various microorganisms:

MicroorganismActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Bacillus subtilisHigh
Aspergillus nigerModerate

These findings suggest that the triazole structure plays a crucial role in inhibiting microbial growth by interfering with essential cellular processes such as ergosterol biosynthesis, which is vital for fungal cell membrane integrity .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase:

Cancer Cell LineIC50 (μmol/L) after 24hIC50 (μmol/L) after 48h
MCF-72.961.06
MDA-MB-2310.800.67
SK-BR-31.210.79

The treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of cyclins involved in cell cycle progression, indicating its potential as a therapeutic agent in cancer treatment .

Other Pharmacological Activities

In addition to its antimicrobial and anticancer properties, triazole derivatives like this compound have shown promise in other areas:

  • Antioxidant Activity : Several studies have highlighted the antioxidant capabilities of triazole compounds, which can mitigate oxidative stress-related damage in cells.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit metabolic enzymes such as acetylcholinesterase (AChE), suggesting applications in treating neurodegenerative diseases .

Case Studies

A notable case study involved the use of a related triazole derivative in a clinical setting where it was administered to patients with resistant bacterial infections. The results indicated a significant reduction in infection rates, supporting the hypothesis that triazole compounds could serve as effective alternatives to conventional antibiotics.

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